(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid
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Overview
Description
(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid is a compound that belongs to the piperidine family, which is a class of heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is reacted with acryloyl chloride to introduce the prop-2-enoyl group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Continuous flow reactors may also be used to enhance the production rate and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the prop-2-enoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine-2-carboxylic acid: A similar compound with a different substituent at the 1-position.
N-acylpiperidine: Compounds with different acyl groups attached to the nitrogen atom of the piperidine ring.
Piperidine-2,4-dione: A compound with additional functional groups on the piperidine ring.
Uniqueness
(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid is unique due to the presence of the prop-2-enoyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
780748-12-1 |
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Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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